This compound is derived from adenosine, a fundamental component of nucleic acids. The addition of a fluorine atom at the 2' position and a methyl group at the 2'-C position alters its chemical properties, making it distinct from naturally occurring nucleosides. It belongs to a broader class of 2'-modified nucleosides that are being researched for their roles in inhibiting viral replication, particularly in the context of hepatitis C virus and other viral pathogens .
The synthesis of 2'-deoxy-2'-fluoro-2'-C-methyladenosine involves several key steps:
The molecular structure of 2'-deoxy-2'-fluoro-2'-C-methyladenosine can be described as follows:
The chemical reactivity of 2'-deoxy-2'-fluoro-2'-C-methyladenosine is primarily characterized by:
The mechanism of action for 2'-deoxy-2'-fluoro-2'-C-methyladenosine primarily involves its role as an inhibitor of viral RNA synthesis:
The physical and chemical properties of 2'-deoxy-2'-fluoro-2'-C-methyladenosine include:
Property | Value |
---|---|
Molecular Weight | Approx. 327 g/mol |
Solubility | Soluble in water/methanol |
Melting Point | Varies with modification |
The applications of 2'-deoxy-2'-fluoro-2'-C-methyladenosine span several fields:
The synthesis of 2'-deoxy-2'-fluoro-2'-C-methyladenosine hinges on precise stereochemical control at the ribose sugar's 2' position. This involves sequential introduction of fluorine and methyl groups while retaining the β-D-configuration essential for antiviral activity. Fluorination typically employs DAST (diethylaminosulfur trifluoride) or Deoxofluor as key reagents, enabling nucleophilic substitution of 2'-hydroxyl precursors. The steric bulk of the 2'-C-methyl group necessitates optimized reaction conditions (e.g., low temperatures, anhydrous solvents) to prevent epimerization. Subsequent methylation leverages Grignard reagents or lithium organocuprates for stereoselective addition to 2'-keto intermediates, yielding the thermodynamically favored ribo-configuration. Computational modeling confirms that the 2'-fluoro substituent locks the sugar in a North-conformation (C3'-endo), enhancing polymerase binding affinity [1] [5].
Functionalization of the ribose ring presents three core challenges: (i) hydroxyl group differentiation, (ii) acid sensitivity of the glycosidic bond, and (iii) steric hindrance from the 2'-C-methyl group. Successful strategies employ orthogonal protecting groups:
Regioselective 2'-fluorination is achieved via in situ activation using mesyl chloride/tetrabutylammonium fluoride, though competing 3'-isomer formation (~15–20%) necessitates chromatographic separation. The 2'-C-methyl group further complicates phosphorylation at the 5'-position due to steric constraints, reducing yields to 40–60% in non-optimized systems [1] [5] [6].
Protecting Group | Position Protected | Removal Conditions | Key Advantages |
---|---|---|---|
TBDMS (tert-butyldimethylsilyl) | 5'-OH | Fluoride ions (TBAF) | Stable under glycosylation |
Acetyl (Ac) | 3'-OH | Ammonia/methanol | Prevents migration |
DMTr (4,4'-dimethoxytrityl) | 5'-OH | Mild acids (DCA, TFA) | Enables solid-phase synthesis |
Phosphorylation to the active 5'-triphosphate form proceeds via divergent pathways:
Enzymatic pathways dominate in vivo due to higher efficiency, but chemical synthesis remains vital for prodrug development [1] [5].
Enzyme | Substrate | Km (μM) | kcat (s−1) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
dCK | 2'-F-2'-C-methylcytidine | 81 | 0.007 | 0.086 |
UCK-1 | 2'-F-2'-C-methylcytidine | >500 | Undetectable | Negligible |
To overcome poor cellular uptake and kinase-dependent activation, ProTide technology masks the 5'-phosphate as aryloxy phosphoramidate esters. Key design elements include:
For 2'-deoxy-2'-fluoro-2'-C-methyladenosine, ProTides increase hepatocyte concentrations 20-fold compared to parent nucleosides. However, phosphoramidates of 7-deazapurine analogs show reduced anti-HCV activity due to inefficient triphosphate release in Huh-7 cells, underscoring the need for amino acid optimization [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: